Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate

Chiral Building Blocks Purity Assessment Vendor Sourcing

Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate (CAS 272459-61-7) is a chiral isoxazolidine derivative with a molecular formula of C12H13NO5 and a molecular weight of 251.24 g/mol. It is primarily used as a research chemical and chiral building block in organic synthesis.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 272459-61-7
Cat. No. B3041314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate
CAS272459-61-7
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O
InChIInChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1
InChIKeyRWKNVCIZFHCRKR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate (CAS 272459-61-7) Specifications and Sourcing Data


Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate (CAS 272459-61-7) is a chiral isoxazolidine derivative with a molecular formula of C12H13NO5 and a molecular weight of 251.24 g/mol. It is primarily used as a research chemical and chiral building block in organic synthesis . The compound features a defined (S)-stereocenter within the isoxazolidine ring and a methyl ester functional group, making it of interest for the preparation of enantiomerically pure intermediates .

Procurement Considerations: Why Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate Cannot Be Replaced by Close Analogs


The specific stereochemistry (S)-enantiomer of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate is critical for applications requiring chiral purity. In contrast, racemic or enantiomerically impure mixtures may lead to different reactivity or biological outcomes. For instance, the (S)-enantiomer is specified for its potential as a chiral building block, while the (R)-enantiomer or racemic mixture may not be suitable for asymmetric synthesis or chiral resolution studies . Furthermore, variations in purity specifications among suppliers (e.g., 95% vs. 98%) can impact reproducibility in sensitive research, underscoring the need for careful vendor selection .

Quantitative Differentiation of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate (CAS 272459-61-7) Against Alternatives


Purity Specification Comparison Across Vendors

The minimum purity specification for Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate varies by supplier, with AKSci offering 95% purity and Fluorochem offering 98% purity . This difference of 3 percentage points can be significant in applications requiring high chemical purity, such as in the synthesis of pharmaceutical intermediates where impurities may affect yield or purity of the final product.

Chiral Building Blocks Purity Assessment Vendor Sourcing

Storage and Stability Guidelines Differentiation

Vendor specifications for long-term storage provide actionable data for procurement. AKSci recommends storing the compound long-term in a cool, dry place , while Fluorochem's SDS indicates that the compound is non-hazardous for transport and does not require special storage beyond standard practices . This information is crucial for planning inventory management and ensuring compound integrity over time.

Compound Stability Long-Term Storage Procurement Logistics

Chiral Purity and Stereochemical Integrity

The target compound is defined as the (S)-enantiomer, with a specific optical rotation or enantiomeric excess (ee) not explicitly provided by vendors but implied by its use as a chiral building block . In contrast, the racemic mixture or the (R)-enantiomer would not be suitable for applications requiring stereochemical purity, such as in the synthesis of chiral pharmaceutical intermediates where enantiomeric purity can significantly impact biological activity and safety .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Recommended Application Scenarios for Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis

The (S)-enantiomer of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate is suitable for use as a chiral building block in the synthesis of enantiomerically enriched compounds, such as pharmaceutical intermediates or natural product analogs, where stereochemical integrity is paramount .

High-Purity Reagent for Pharmaceutical R&D

With available purity specifications up to 98%, this compound is appropriate for use as a high-purity reagent in pharmaceutical research and development, particularly in reaction optimization and impurity profiling studies where high chemical purity is required to minimize side reactions .

Reference Standard for Chiral Analytical Methods

Due to its defined stereochemistry, this compound can serve as a reference standard for developing and validating chiral analytical methods, such as chiral HPLC or SFC, to determine the enantiomeric purity of synthesized derivatives or related compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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